

Structural Analysis of Indole Amide Inhibitor Binding to PHGDH: A Technical Guide

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Compound of Interest

Compound Name: *Phgdh-IN-4*

Cat. No.: *B12363266*

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Disclaimer: As of the latest data, specific public information regarding a compound designated "**Phgdh-IN-4**" is unavailable. Therefore, this guide will provide a detailed structural and functional analysis of a well-characterized indole amide inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), Compound 15, whose co-crystal structure with PHGDH is publicly available (PDB ID: 6PLG). This compound will serve as a representative example to fulfill the core requirements of the topic.

Introduction

3-Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway, catalyzing the NAD⁺-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate.[1][2] This pathway is often upregulated in various cancers to support rapid cell growth and proliferation, making PHGDH an attractive therapeutic target.[1][2] A series of potent indole amide inhibitors have been developed that target the NAD⁺ binding pocket of PHGDH, demonstrating low nanomolar affinities and effective inhibition of de novo serine synthesis in cancer cells.[1][2][3] This technical guide provides an in-depth look at the structural basis of PHGDH inhibition by this class of compounds, using Compound 15 as a prime exemplar.

Data Presentation: Inhibitory Potency of Indole Amide Analogues

The inhibitory activities of the representative indole amide compound and its analogues were determined using an in vitro enzymatic assay. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

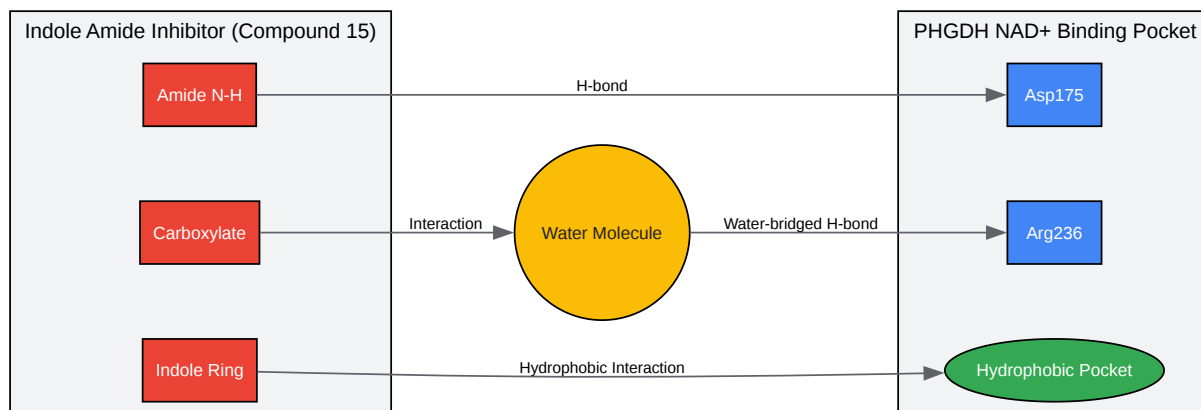
Compound	PHGDH Enzymatic IC ₅₀ (μM)
1	0.238 ± 0.035
4	0.048 ± 0.005
14	0.015 ± 0.001
15	0.008 ± 0.001

Structural Analysis of Compound 15 Binding to PHGDH

X-ray crystallography of a truncated form of human PHGDH (residues 1-313) in complex with Compound 15 reveals that the inhibitor binds within the adenine-binding region of the NAD⁺ pocket.^[1] This binding mode is characterized by several key interactions that contribute to its high affinity and specificity.

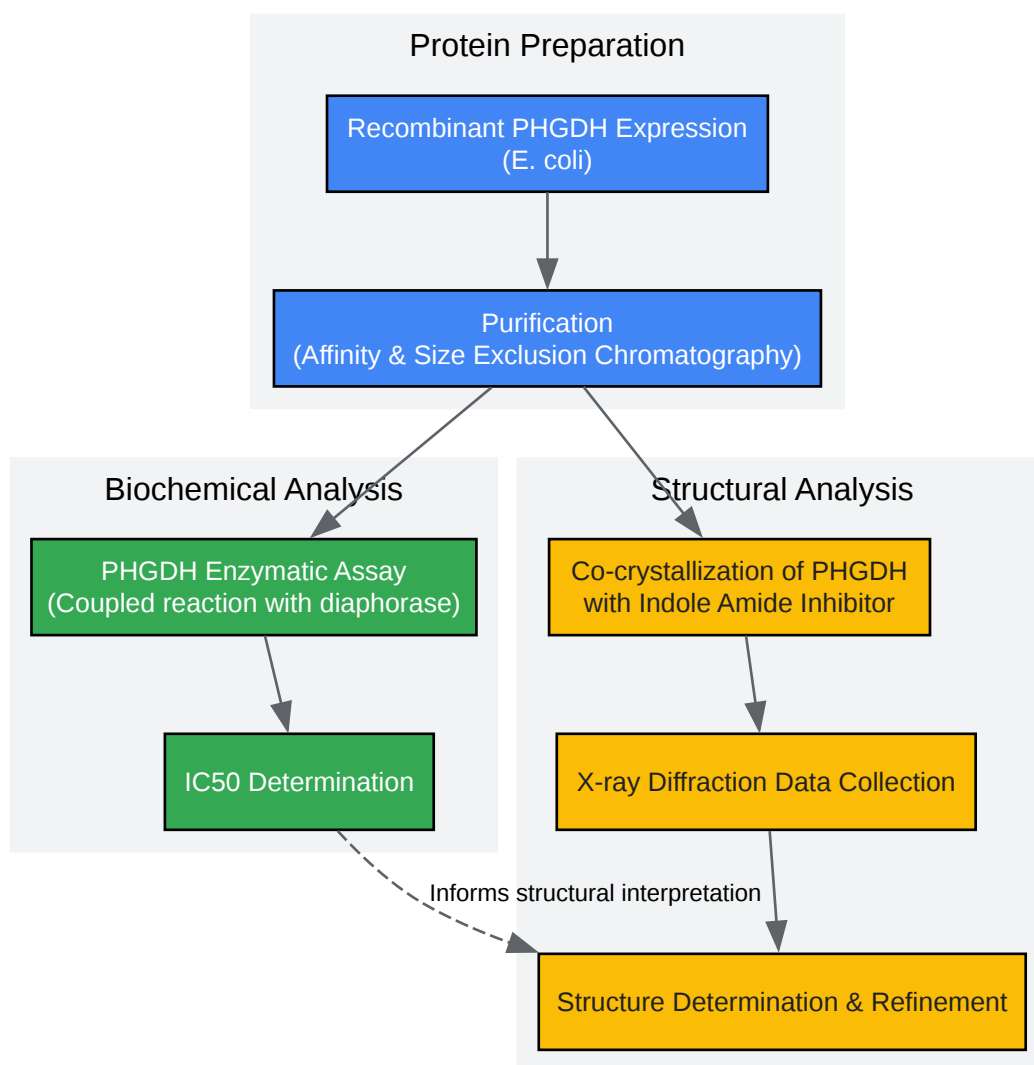
The co-crystal structure (PDB ID: 6PLG) shows that the amide bond N-H of the indole amide forms a crucial hydrogen bond with the carboxylate group of Asp175.^[1] Additionally, the carboxylate of the inhibitor interacts with Arg236 through a water-mediated bridge.^[1] These interactions anchor the inhibitor within the active site, preventing the binding of the natural cofactor, NAD⁺. The indole scaffold occupies the hydrophobic pocket typically filled by the adenine ring of NAD⁺. Structure-activity relationship (SAR) studies have demonstrated that modifications to the indole ring and the amide substituent can significantly impact the inhibitory potency of these compounds.^[1]

Mandatory Visualization: Binding Interactions and Experimental Workflow



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Caption: Binding mode of the indole amide inhibitor in the PHGDH active site.



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Caption: Experimental workflow for the analysis of PHGDH inhibitors.

Experimental Protocols

Recombinant PHGDH Expression and Purification

A truncated human PHGDH construct (e.g., residues 1-313) is cloned into an expression vector and transformed into a suitable *E. coli* strain.[1] Protein expression is induced, and the cells are harvested and lysed. The recombinant PHGDH is then purified using a combination of affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure high purity and homogeneity.[4]

X-ray Crystallography

For co-crystallization, the purified truncated PHGDH is concentrated and mixed with the indole amide inhibitor.[1] Crystals are grown using vapor diffusion methods. X-ray diffraction data are collected from the cryo-cooled crystals at a synchrotron source.[5] The structure is solved by molecular replacement using a previously determined PHGDH structure as a search model, and the inhibitor is built into the electron density map.[5][6] The final model is refined to produce the high-resolution structure of the PHGDH-inhibitor complex.[6]

PHGDH Enzymatic Assay

The inhibitory activity of the compounds is determined using a coupled enzymatic assay.[1] In this assay, the production of NADH by PHGDH is coupled to the reduction of a reporter molecule (e.g., resazurin) by the enzyme diaphorase. The reaction mixture includes PHGDH, the substrate 3-phosphoglycerate (3-PG), NAD⁺, diaphorase, and resazurin.[1] To prevent product feedback inhibition, the downstream enzymes of the serine synthesis pathway, PSAT1 and PSPH, are also included in the reaction.[1] The rate of the reaction is monitored by measuring the increase in fluorescence of the reduced reporter molecule. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter variable slope model.[1]

Conclusion

The structural and functional data for the indole amide series of PHGDH inhibitors provide a clear mechanism of action for this class of compounds. By competitively binding to the NAD⁺ pocket, these inhibitors effectively block the first committed step in the de novo serine synthesis pathway. The detailed understanding of the binding mode, facilitated by X-ray crystallography, offers a rational basis for the further structure-based design and optimization of novel and more potent PHGDH inhibitors for therapeutic applications in oncology.[1][2]

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